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Get Quote

Furazlocillin (BAY K 4999) was an investigational, expanded-spectrum penicillin developed in the late

1970s. It belonged to a class of substituted ampicillins (acylaminopenicillins) and was noted for its broad-

spectrum activity against a variety of Gram-positive and Gram-negative bacteria [1]. Its development

coincided with other ureido-penicillins like piperacillin, azlocillin, and mezlocillin, aiming to improve

efficacy against pathogens like Pseudomonas aeruginosa and members of the Enterobacteriaceae family [1]

[2].

Quantitative Activity Data

The in vitro activity of Furazlocillin was typically measured by Minimal Inhibitory Concentration (MIC),

which is the lowest concentration of an antibiotic that prevents visible bacterial growth. The following tables

summarize the MIC data from comparative studies. It is important to note that these values are from the

specific isolates tested in the original studies and may not represent current clinical strains.

Table 1: In Vitro Activity of Furazlocillin and Comparator Antibiotics against Gram-negative Bacteria

(MIC in μg/ml)

Organism Furazlocillin Piperacillin Mezlocillin Carbenicillin Ampicillin

Pseudomonas
aeruginosa

2.0 [2] 2.0 [2] >128 [1] 32.0 [2] -

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 9 Tech Support

https://www.smolecule.com/products/s11254927?utm_src=pdf-body
https://www.smolecule.com/products/s11254927?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC352759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352506/
https://www.smolecule.com/products/s11254927?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Organism Furazlocillin Piperacillin Mezlocillin Carbenicillin Ampicillin

Escherichia coli 0.5 [2] 4.0 [1] 8.0 [1] 8.0 [1] 8.0 [1]

Klebsiella spp. 2.0 [2] 8.0 [1] 8.0 [1] 128.0 [1] >128 [1]

Proteus spp. 0.5 [1] 0.5 [1] [2] 1.0 [1] 1.0 [1] 2.0 [1]

Haemophilus
influenzae

Comparable to

Ampicillin [1]

- Comparable to

Ampicillin [1]

- (Reference)

Bacteroides
fragilis

- 1-2 [2] - - -

Table 2: Key Characteristics and Phenomena Observed with Furazlocillin

Characteristic Observation

Gram-positive
Activity

Less active than Penicillin G against most Gram-positive organisms [1].

Bactericidal
Activity

Kinetics of killing were often slow and incomplete over 24 hours, particularly for

Enterobacter and P. aeruginosa [1].

Inoculum Effect A significant increase in MIC was observed with an increase in inoculum size for

many organisms [1].

MBC/MIC
Discrepancy

Minimal Bactericidal Concentrations (MBC) were often significantly higher than

MICs for several genera, suggesting a bacteriostatic effect at inhibitory
concentrations [1].

Synergy Demonstrated synergistic effect when combined with aminoglycosides against
various Gram-negative bacilli and Streptococcus faecalis [1].

Experimental Protocols from Cited Studies
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The core methodologies used to generate the data above are summarized below. Modern adaptations would

be necessary, incorporating current standards and safety protocols.

Broth Dilution for Minimum Inhibitory Concentration (MIC)

This was the standard method used to determine the quantitative data presented in the tables [1].

Principle: To determine the lowest concentration of an antibiotic that inhibits visible growth of a

microorganism.
Materials:

Mueller-Hinton Broth (for most bacteria)
Supplemented broth (e.g., for Haemophilus influenzae)

Serial two-fold dilutions of Furazlocillin and comparator antibiotics
Standardized bacterial inoculum (~10^5 to 10^6 CFU/mL)

Sterile test tubes or microtiter plates
Incubator

Procedure:
Prepare a series of tubes or wells containing broth with serial dilutions of the antibiotic.

Prepare a bacterial inoculum, typically by adjusting the turbidity of an overnight broth culture to
a 0.5 McFarland standard and then diluting it in broth.

Inoculate each tube/well with the standardized bacterial suspension.
Include a growth control (broth + inoculum, no antibiotic) and a sterility control (broth only).

Incubate the trays/tubes at 35±2°C for 16-20 hours.
The MIC is read as the lowest concentration of antibiotic that completely inhibits visible growth.

Time-Kill Kinetics Assay

This method was used to characterize the bactericidal activity and the slow killing kinetics of Furazlocillin

[1].

Principle: To evaluate the rate and extent of bacterial killing by an antibiotic over time.

Materials:
Broth media

Antibiotic solutions at desired concentrations (e.g., 1x, 4x MIC)
Standardized bacterial inoculum (~10^5 to 10^6 CFU/mL)

Shaking water bath or incubator
Sterile saline for dilutions
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Agar plates for colony counting

Procedure:
Inoculate flasks containing broth and antibiotic with the standardized bacterial suspension.

Include a growth control flask without antibiotic.
Incubate the flasks at 35±2°C with constant shaking.

At predetermined time intervals (e.g., 0, 2, 4, 6, and 24 hours), remove samples from each
flask.

Perform serial 10-fold dilutions of each sample in sterile saline.
Plate a measured volume of each dilution onto agar plates.

Incubate the plates and count the resulting colonies after 24 hours.
Calculate the colony-forming units per mL (CFU/mL) for each time point and plot the log10

CFU/mL versus time to generate kill curves.

Checkerboard Broth Microdilution for Synergy

This technique was used to demonstrate synergy between Furazlocillin and aminoglycosides [1].

Principle: To determine the interaction (synergy, indifference, or antagonism) between two antibiotics
by testing them in combination across a range of concentrations.

Materials:
96-well microtiter plates

Broth media
Stock solutions of Furazlocillin and an aminoglycoside (e.g., gentamicin)

Standardized bacterial inoculum
Procedure:

Prepare a two-dimensional dilution series: dilute Furazlocillin along the rows and the
aminoglycoside along the columns of the microtiter plate.

Inoculate each well with the standardized bacterial suspension.
Incubate the plate at 35±2°C for 16-20 hours.

Determine the MIC of each drug alone and in combination.
Calculate the Fractional Inhibitory Concentration (FIC) index to interpret the interaction:

FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in
combination / MIC of drug B alone)

Synergy is typically defined as an FIC Index of ≤0.5.

Mechanisms and Workflows
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The following diagrams illustrate the core experimental workflow for assessing Furazlocillin's activity and

its proposed mechanism of action based on its class.
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Diagram 1: Core experimental workflow for determining MIC and MBC.
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Diagram 2: Furazlocillin's mechanism of action and resistance.

Key Conclusions for Researchers

Spectrum: Furazlocillin was notable for its enhanced activity against many Enterobacteriaceae and

P. aeruginosa compared to earlier penicillins like carbenicillin and ampicillin [1] [2].
Bactericidal Nature: Its bactericidal action was often slow and incomplete, particularly against some

problematic species, which is a crucial consideration for in vivo efficacy [1].
Combination Therapy: The demonstrated synergy with aminoglycosides suggested its most

promising clinical application would be in combination regimens, especially for severe Gram-negative
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infections and enterococcal infections [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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